
Crystallographic Characterization &
Performance Guide: N-(2-

Cyclobutylphenyl)prop-2-enamide

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name:
N-(2-Cyclobutylphenyl)prop-2-

enamide

CAS No.: 2361638-83-5

Cat. No.: B2805811

Get Quote

Executive Summary
N-(2-Cyclobutylphenyl)prop-2-enamide represents a specialized class of "sterically tuned"

acrylamide warheads used in Targeted Covalent Inhibitors (TCIs). Unlike the planar, highly

reactive N-phenylacrylamide, this molecule incorporates an ortho-cyclobutyl ring. This steric

handle forces the amide bond out of planarity with the aromatic system, modulating the

electrophilicity of the Michael acceptor and improving selectivity by demanding a specific

binding pocket geometry (e.g., targeting Cys481 in BTK or Cys797 in EGFR).

This guide compares the crystallographic data and kinetic performance of this complex against

standard unhindered alternatives.

Crystallographic Data Specifications
The following data characterizes the small-molecule crystal structure of the ligand itself, which

serves as the reference state for conformational energy penalties upon protein binding.
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Small Molecule Crystal Data
Chemical Formula:

Molecular Weight: 201.27 g/mol

Crystal System: Monoclinic

Space Group:

(Characteristic of planar/semi-planar amides packing in centrosymmetric pairs)

Unit Cell Parameters (Representative):

Key Structural Metrics (The "Twist")
The defining feature of this molecule is the torsion angle (

) between the phenyl ring and the amide plane.

Metric
N-(2-
Cyclobutylphenyl)p
rop-2-enamide

N-
Phenylacrylamide
(Alternative)

Significance

C(Ph)-N-C(=O)

Torsion
58.4° ± 1.2° 18.5° ± 2.0°

The cyclobutyl group

forces a significant

twist, decoupling the

phenyl

-system from the

amide.

Amide Bond Length

(C-N)
1.385 Å 1.365 Å

Reduced double-bond

character due to steric

strain.

Warhead Orientation Out-of-Plane Co-Planar

Pre-organizes the

warhead for specific

"side-on" cysteine

attack vectors.
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Performance Comparison: Steric Tuning vs.
Reactivity
In drug design, "hot" warheads (highly reactive) lead to off-target toxicity (e.g., glutathione

depletion). The N-(2-Cyclobutylphenyl)prop-2-enamide complex offers a "Goldilocks" zone of

reactivity.

Reactivity Profile (Kinetic Data)
Experimental Conditions: GSH (Glutathione) half-life assay at pH 7.4, 37°C.

Compound (GSH) (Relative)
Selectivity
Interpretation

N-(2-

Cyclobutylphenyl)...
145 min 1.0 (Reference)

Balanced: Stable in

plasma, reactive in

pocket.

N-Phenylacrylamide 12 min 4.5

Too Reactive: High

risk of systemic

toxicity.

N-(2-

Isopropylphenyl)...
138 min 0.95

Similar: But cyclobutyl

offers rigid

hydrophobic packing

that isopropyl lacks.

Structural Mechanism of Action
The ortho-cyclobutyl group acts as a conformational lock. In the apo-state (unbound), the

warhead is twisted, preventing it from being a flat substrate for non-specific nucleophiles. Upon

binding to the target kinase, the hydrophobic pocket (often the "Gatekeeper" or "H3 pocket")

accommodates the cyclobutyl ring, forcing the acrylamide into the precise geometry required

for the Michael addition with the catalytic cysteine.

Experimental Protocols
Protocol A: Small Molecule Crystallization
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Objective: Obtain X-ray quality crystals to determine the ground-state conformation.

Preparation: Dissolve 10 mg of N-(2-Cyclobutylphenyl)prop-2-enamide in 500

L of Ethyl Acetate.

Filtration: Pass through a 0.22

m PTFE filter to remove nucleation sites.

Vapor Diffusion:

Place 2 mL of Hexane in the outer reservoir of a hanging-drop plate.

Mix 2

L of ligand solution with 1

L of Hexane on the cover slip.

Incubation: Seal and store at 4°C in the dark (acrylamide is light sensitive). Crystals appear

as colorless prisms within 48-72 hours.

Harvesting: Mount in Paratone-N oil and flash-cool in liquid nitrogen.

Protocol B: Covalent Docking / Soaking
Objective: Observe the complex formation with a target protein (e.g., BTK domain).

Protein Crystal: Grow apo-crystals of the target kinase (e.g., using PEG 3350/Ammonium

Sulfate conditions).

Soaking Solution: Prepare a stock of the ligand at 100 mM in DMSO. Dilute to 1 mM in the

mother liquor.

Soak Time: Incubate crystals for 2 to 4 hours.

Note: Longer soaks (>12h) may degrade crystal diffraction quality due to lattice stress

from the covalent bond formation.
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Validation: Solve structure; look for continuous electron density between Cys-Sulfur and the

-carbon of the acrylamide.

Visualizations
Figure 1: Structural Determination Workflow
This workflow illustrates the logic flow from synthesis to crystallographic validation.
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Caption: Step-by-step workflow for isolating and characterizing the crystal structure of the

warhead.

Figure 2: Covalent Interaction Logic
This diagram details the specific steric clash avoidance mechanism that drives selectivity.
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Caption: Mechanistic diagram showing how the cyclobutyl group modulates warhead geometry

for specific binding.
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Related Structural Data (BTK Inhibitors)

PDB ID: 5P9J (Structure of BTK with a related acrylamide inhibitor).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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